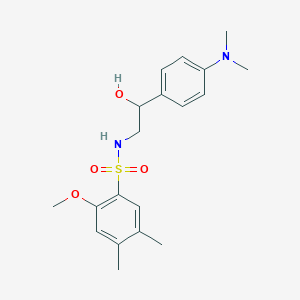

N-(5-氯-2-甲基苯基)-N-(苯基磺酰)甘氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine and related compounds involves various chemical reactions, including the N-arylsulfonylation of amino acids and the Michael addition reaction. These synthetic methods aim to enhance the compound's characteristics for potential therapeutic applications or to study its chemical behavior. The synthesis approaches demonstrate the versatility and reactivity of the glycine derivative under different chemical conditions (Deruiter, Borne, & Mayfield, 1989), (Nagaoka et al., 2020).

Molecular Structure Analysis

The molecular structure of N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine has been analyzed through various techniques, including X-ray diffraction. These studies reveal the compound's unique structural features, such as its specific binding sites and the formation of dimers through classical and unclassical hydrogen bonds. The molecular structure plays a crucial role in its chemical reactivity and interactions with biological targets (Gong Qin-hua, 2002).

Chemical Reactions and Properties

N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine participates in various chemical reactions, indicating its reactivity and potential as a synthetic intermediate. The compound's chemical properties, such as its solubility, stability, and reactivity, are influenced by its molecular structure and the presence of functional groups, like the phenylsulfonyl and amino groups. These properties are essential for its potential application in organic synthesis and drug design (Penso et al., 2003).

Physical Properties Analysis

The physical properties of N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine, including its melting point, solubility, and crystal structure, have been characterized to understand its behavior in various solvents and conditions. These properties are crucial for its handling, storage, and application in chemical and pharmaceutical research (Chwaleba et al., 2007).

Chemical Properties Analysis

The chemical properties of N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine, such as its reactivity towards nucleophiles, electrophiles, and various reagents, have been explored in the context of organic synthesis and chemical biology. Understanding these properties is essential for developing new synthetic methodologies and for the compound's potential application in medicinal chemistry (S. Hays et al., 1993).

科学研究应用

抑制大鼠晶状体醛糖还原酶

N-(5-氯-2-甲基苯基)-N-(苯磺酰)甘氨酸及其类似物已被研究其对大鼠晶状体醛糖还原酶的潜在抑制作用。这些衍生物显示出比相应的甘氨酸更强的抑制活性,表明对醛糖还原酶具有增强的亲和力。值得注意的是,该系列的S立体异构体显示出比甘氨酸更强的抑制效力,这表明立体化学在酶抑制中的重要性(Deruiter, Borne, & Mayfield, 1989)。

环境持久性和转化

研究探讨了N-(苯磺酰)甘氨酸(PSG)在市政污水处理厂中的行为。发现PSG可以通过这些处理厂中的微生物甲基化转化为N-(苯磺酰)-缬氨酸(PSS)。这项研究表明了这类化合物的潜在环境影响和转化途径(Krause & Schöler, 2000)。

金属离子相互作用

已经研究了N-(苯磺酰)甘氨酸与Cd 2+和Zn 2+等金属离子的相互作用。使用极谱法、pH计量滴定和核磁共振光谱技术的研究揭示了金属诱导的酰胺去质子化以及额外配体如2,2'-联吡啶在这些过程中的作用(Gavioli et al., 1991)。

在水处理和环境影响中的作用

已经确定N-(苯磺酰)甘氨酸是污水和地表水中的新污染物。评估了该化合物在各种水体中的浓度,揭示了其潜在的环境影响以及需要有效处理过程来管理这类污染物的需求(Krause, Niedan, & Schöler, 1998)。

除草剂传输和环境安全

对草甘膦的研究,这是一种结构类似于N-(5-氯-2-甲基苯基)-N-(苯磺酰)甘氨酸的化合物,为这类化学品的环境安全和传输提供了见解。使用渗漏计的研究表明,草甘膦等除草剂可以迅速传播到地下水,突出了在使用这些化合物时需要考虑的环境因素(Malone et al., 2004)。

属性

IUPAC Name |

2-[N-(benzenesulfonyl)-5-chloro-2-methylanilino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4S/c1-11-7-8-12(16)9-14(11)17(10-15(18)19)22(20,21)13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKRSYTYDIXJAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2489601.png)

![N-[2,2-dichloro-1-(4-fluorophenyl)sulfonylethenyl]benzamide](/img/structure/B2489602.png)

![4-Cyano-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2489604.png)

![2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2489607.png)

![2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2489610.png)

![(E)-N-[4-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2489612.png)

![1,7-dimethyl-3-(3-oxobutan-2-yl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489613.png)

![3-[(4-bromobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole](/img/structure/B2489621.png)

![4-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-3-(furan-2-yl)-5-oxo-1,2,4-triazole](/img/structure/B2489623.png)